molecular formula C21H15BrN2OS2 B2533079 4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 476284-58-9

4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2533079
CAS No.: 476284-58-9
M. Wt: 455.39
InChI Key: YYXPLQARZOETAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with a benzyl group and a thiazole ring The compound also contains a bromothiophene moiety, which adds to its chemical diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The bromothiophene moiety can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

The benzamide core is then formed by coupling the thiazole derivative with benzoyl chloride in the presence of a base such as triethylamine

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles like amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions

Major Products Formed

    Oxidation: Oxidized thiazole derivatives

    Reduction: Reduced benzamide derivatives

    Substitution: Substituted thiophene derivatives

Scientific Research Applications

4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The bromothiophene moiety may enhance the compound’s binding affinity to certain proteins, leading to its biological effects. Molecular docking studies have shown that similar compounds can bind to active sites of enzymes, inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both a bromothiophene and a benzyl group, which may confer distinct electronic and steric properties. These features can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2OS2/c22-19-11-10-18(27-19)17-13-26-21(23-17)24-20(25)16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXPLQARZOETAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.